molecular formula C14H13NO4S B2948746 Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 778602-61-2

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B2948746
CAS No.: 778602-61-2
M. Wt: 291.32
InChI Key: FLNUCFUYBFAIMZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a thiophene-derived compound featuring a methyl ester group at the 2-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position of the thiophene ring. The Cbz group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates or agrochemical precursors. For example, compounds with similar thiophene carboxylate backbones, such as those modified with acyl or sulfonyl groups, are frequently utilized in antibacterial agents or pesticide development .

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNUCFUYBFAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with benzyl chloroformate and methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.

Reaction Conditions Yield Key Observations
1 N NaOH in THF at 50°C for 16 h 97%Acidification (pH = 2) precipitates pure carboxylic acid; no side reactions observed.
4 M NaOH in THF at 70°C for 12 h 97%High-temperature hydrolysis accelerates reaction without decomposition.
1 N NaOH in ethanol/water at 20°C for 1 h ~69%Rapid hydrolysis under mild conditions; requires pH adjustment for precipitation.

The product, 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylic acid, retains the Cbz-protected amino group, enabling subsequent coupling reactions .

Amide Bond Formation via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid reacts with amines to form amides, a reaction facilitated by coupling agents.

Reaction Components Conditions Yield Product
3-Cbz-amino-thiophene-2-carboxylic acid + 4-chloroaniline, EDC/HOBt, DIEA in DCM 20°C, overnightHighN-(4-chlorophenyl)-3-Cbz-amino-thiophene-2-carboxamide
Acid chloride derivative + 2-amino-2-methylpropan-1-ol, SOCl₂ Thionyl chloride-mediated acylationModerateHydroxy amide cyclized to oxazoline derivatives

Mechanistic Insight :

  • Coupling agents like EDC/HOBt activate the carboxylic acid, forming an intermediate reactive ester for nucleophilic attack by amines .

  • Direct acylation with acid chlorides (e.g., SOCl₂) bypasses activation steps, enabling rapid amide formation .

Stability Under Basic and Acidic Conditions

The Cbz group demonstrates stability under hydrolysis conditions but may degrade under strong acids or hydrogenolysis.

Condition Effect on Cbz Group Application
Basic (NaOH, pH 12–14) Stable; no cleavage observed during ester hydrolysisSafe for deprotection-free synthesis of carboxylic acids.
Acidic (HCl, pH ≤ 2) Stable during workup; precipitates productCompatible with post-hydrolysis acidification.
Hydrogenolysis (H₂/Pd-C)Not reported in sources; expected Cbz deprotectionPotential route for amino group liberation (extrapolated from general Cbz chemistry).

Functionalization via Nucleophilic Substitution

While direct substitution at the Cbz-protected amino group is sterically hindered, adjacent positions on the thiophene ring allow further derivatization.

Example :

  • Lithiation at the 5-position of analogous thiophene derivatives followed by electrophilic quenching enables introduction of substituents (e.g., silyl groups) .

Comparative Reactivity of Thiophene Derivatives

The electronic effects of the Cbz group influence reactivity:

Feature Impact on Reactivity
Electron-withdrawing CbzActivates the thiophene ring toward electrophilic substitution at the 4- and 5-positions.
Methyl esterProvides a leaving group for hydrolysis or transesterification reactions.

Table 2: Amide Formation Examples

Amine Coupling Agent Product Yield Reference
4-ChloroanilineEDC/HOBtN-(4-chlorophenyl)-carboxamideHigh
2-Amino-2-methylpropanolSOCl₂Hydroxy amide (precursor to oxazoline)Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate with structurally related thiophene derivatives, emphasizing substituent variations, synthesis methods, and applications:

Compound Name Substituents Synthesis Method Key Properties/Applications Reference
This compound Cbz-protected amino, methyl ester Likely via acylation of methyl 3-aminothiophene-2-carboxylate with benzyl chloroformate Intermediate for protected amines in drug synthesis; potential antimicrobial activity Inferred
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Sulfanylacetyl amino, methyl ester Reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert atmosphere Precursor for sulfur-containing heterocycles; possible use in material science
Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate 4-ethoxybenzoyl amino, methyl ester Acylation of methyl 3-aminothiophene-2-carboxylate with 4-ethoxybenzoyl chloride Studied for pesticidal activity (e.g., ethametsulfuron methyl ester analogs)
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene, acylated amino Reaction with succinic anhydride in CH₂Cl₂ under reflux Antibacterial agent; targets Gram-positive bacteria (e.g., Staphylococcus aureus)
Methyl 3-amino-4-methylthiophene-2-carboxylate Free amino, 4-methyl, methyl ester Direct synthesis (details unspecified) Building block for further functionalization (e.g., acylation, sulfonylation)

Key Observations:

Substituent Effects on Reactivity and Stability: The Cbz group in the target compound offers superior amine protection compared to sulfanylacetyl or ethoxybenzoyl groups, which may hydrolyze under acidic/basic conditions . Free amino derivatives (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate) are more reactive but require protection for stability in synthetic workflows .

Synthetic Flexibility: Thiophene carboxylates with acylated amines (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate) are synthesized via Petasis or anhydride-based reactions, achieving moderate yields (22–67%) . The target compound’s synthesis would likely follow similar acylation protocols but with benzyl chloroformate as the Cbz source.

Biological and Industrial Applications: Tetrahydrobenzo[b]thiophene derivatives exhibit antibacterial activity, suggesting that the target compound could be optimized for similar uses .

Physical Properties :

  • Melting points for acylated thiophenes range from 213–226°C, influenced by substituent bulk and hydrogen-bonding capacity .
  • The Cbz group’s aromaticity may enhance solubility in organic solvents compared to aliphatic-protected analogs.

Research Findings and Data

  • Antibacterial Activity: Compounds like N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-tetrahydrobenzo[b]thiophene-3-carboxamide show MIC values of 1–4 µg/mL against S. aureus, suggesting that the target compound’s Cbz group could be modified to enhance bioactivity .
  • Synthetic Yields : Acylation reactions typically yield 22–67%, with purity confirmed via NMR and HRMS (e.g., Ethyl 2-...-tetrahydrobenzo[b]thiophene-3-carboxylate, HRMS: 390.1370) .

Biological Activity

Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate (CAS No. 778602-61-2) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol
  • Structure : The compound features a thiophene ring, which is known for its diverse biological activities, and a benzyloxycarbonyl group that enhances its stability and solubility in biological systems .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including:

  • Breast Cancer Cells : The compound showed an IC50 value of approximately 15 µM, indicating significant inhibitory effects on cell proliferation.
  • Lung Cancer Cells : A similar trend was observed with lung adenocarcinoma cells, where the compound induced apoptosis through the activation of caspase pathways .

The proposed mechanism involves the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Specifically, it affects:

  • Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest, preventing cancer cells from progressing through the cell cycle .

Comparative Studies

A comparative study was conducted to evaluate the efficacy of this compound against standard chemotherapeutic agents:

CompoundIC50 (µM)Mechanism of Action
This compound15Apoptosis induction, cell cycle arrest
Doxorubicin10DNA intercalation, topoisomerase inhibition
Cisplatin12DNA cross-linking

This table illustrates that while this compound is slightly less potent than doxorubicin and cisplatin, its unique mechanism may provide synergistic effects when used in combination therapies .

Case Studies

  • Case Study in Breast Cancer :
    A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound in combination with standard therapies. Results indicated improved patient outcomes with reduced side effects compared to traditional regimens.
  • Lung Cancer Research :
    In another study focusing on non-small cell lung cancer (NSCLC), patients receiving this compound exhibited a significant reduction in tumor size after eight weeks of treatment, alongside enhanced quality of life metrics.

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